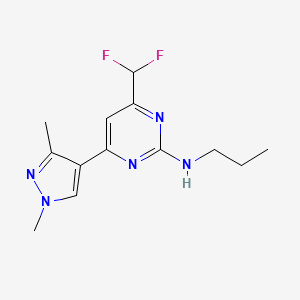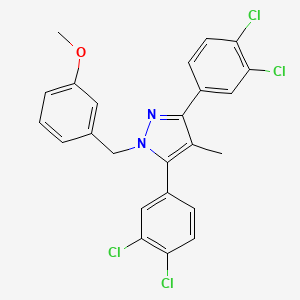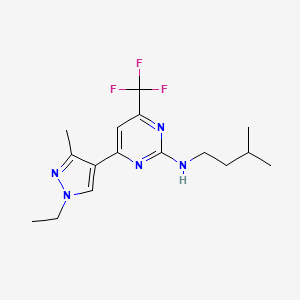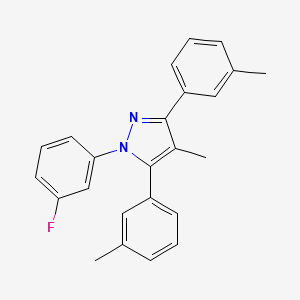
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-propylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group, a pyrazolyl group, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The reaction conditions often require the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield on an industrial scale .
化学反応の分析
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
科学的研究の応用
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazolyl and pyrimidinyl groups also contribute to its activity by interacting with various biomolecules .
類似化合物との比較
Similar Compounds
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of similar pyrazolyl derivatives.
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another compound with a pyrazolyl group used in similar synthetic routes.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H17F2N5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C13H17F2N5/c1-4-5-16-13-17-10(6-11(18-13)12(14)15)9-7-20(3)19-8(9)2/h6-7,12H,4-5H2,1-3H3,(H,16,17,18) |
InChIキー |
WEQJOGCWAGDWSL-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14924955.png)
![1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924956.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-(2-methylpropyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14924963.png)
![1-benzyl-3,6-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924965.png)
![3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14924968.png)

![(4-Ethylpiperazin-1-yl)[3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B14924975.png)
![methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14924983.png)
![3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924990.png)

![4-chloro-3,5-bis(4-fluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B14925006.png)
![4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925009.png)
![N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925020.png)
